![molecular formula C62H95N16O28P B136978 Pp60 c-src (521-533) (phosphorylated) CAS No. 149299-77-4](/img/structure/B136978.png)
Pp60 c-src (521-533) (phosphorylated)
Overview
Description
Pp60 c-src (521-533) (phosphorylated) is a peptide corresponding to the pp60 c-src carboxy terminal regulatory domain. It is phosphorylated at Tyr 527 . This peptide binds to pp60 c-src and pp60 v-src at the SH2 domain, suppressing their tyrosine kinase activity and transforming potential .
Synthesis Analysis
The synthesis of Pp60 c-src (521-533) (phosphorylated) involves the creation of a peptide corresponding to the pp60 c-src carboxy terminal regulatory domain . The peptide is then phosphorylated at Tyr 527 .Molecular Structure Analysis
The molecular weight of Pp60 c-src (521-533) (phosphorylated) is 1543.5 . Its formula is C 62 H 95 N 16 O 28 P . The sequence of this peptide is TSTEPQYQPGENL, with a modification at Tyr-7 (pTyr) .Chemical Reactions Analysis
Pp60 c-src (521-533) (phosphorylated) binds to pp60 c-src and pp60 v-src at the SH2 domain . This binding suppresses their tyrosine kinase activity and transforming potential .Physical And Chemical Properties Analysis
Pp60 c-src (521-533) (phosphorylated) is soluble to 1 mg/ml in water . It should be stored at -20°C .Scientific Research Applications
Regulation of Focal Adhesion Formation
This compound is known to regulate focal adhesion formation and cell spreading, which are critical processes in cellular biology. Focal adhesions are complex structures that form at the cell surface and are involved in cell adhesion to the extracellular matrix, signaling, and mechanical signal transduction .
Cell Motility
“Pp60 c-src (521-533) (phosphorylated)” also plays a key role in regulating cell motility. Cell motility is essential for various physiological processes, including embryonic development, wound healing, and immune responses .
Signaling Pathway Regulation
The compound is a key component in the signaling pathway triggered by the motogenic hyaluronan receptor RHAMM. This pathway is significant for cell migration and proliferation .
Suppression of Tyrosine Kinase Activity
It binds to pp60 c-src and pp60 v-src at the SH2 domain, suppressing their tyrosine kinase activity. Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein, which can affect the activity of the protein in various ways .
Transformation Potential
By binding to the SH2 domain of pp60 c-src protein, it affects the transforming potential of these proteins, which is related to their ability to induce cellular transformation and potentially lead to cancerous growth .
Regulation of Kinase Activity
The peptide fragment of this compound is involved in the regulation of kinase activity by binding intramolecularly or intermolecularly to the SH2 domain of the pp60 c-src protein. This regulation is crucial for controlling various cellular processes .
Mechanism of Action
Target of Action
The primary target of the compound “Pp60 c-src (521-533) (phosphorylated)” is the SH2 domain of the pp60 c-src and pp60 v-src proteins . These proteins are part of the Src family kinases, which play crucial roles in cellular proliferation, survival, migration, and differentiation.
Mode of Action
The compound, also known as “TSTEPQYQPG ENL”, corresponds to the carboxy terminal regulatory domain of pp60 c-src, and it is phosphorylated at Tyr527 . It binds to the SH2 domain of pp60 c-src and pp60 v-src, which results in the suppression of their tyrosine kinase activity and transforming potential . This interaction effectively inhibits the kinase activity of these proteins, thereby regulating their function in the cell.
Result of Action
The binding of “Pp60 c-src (521-533) (phosphorylated)” to the SH2 domain of pp60 c-src and pp60 v-src suppresses their tyrosine kinase activity and transforming potential . This suppression can lead to the regulation of cellular processes controlled by these proteins, such as cell growth, proliferation, and differentiation. The exact molecular and cellular effects would depend on the specific cellular context and the other signaling pathways involved.
properties
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H95N16O28P/c1-28(2)23-39(62(101)102)74-54(93)38(25-45(65)84)73-51(90)33(15-19-47(86)87)68-46(85)26-67-56(95)41-7-5-21-77(41)60(99)35(14-18-44(64)83)70-53(92)37(24-31-9-11-32(12-10-31)106-107(103,104)105)72-52(91)34(13-17-43(63)82)69-57(96)42-8-6-22-78(42)61(100)36(16-20-48(88)89)71-59(98)50(30(4)81)76-55(94)40(27-79)75-58(97)49(66)29(3)80/h9-12,28-30,33-42,49-50,79-81H,5-8,13-27,66H2,1-4H3,(H2,63,82)(H2,64,83)(H2,65,84)(H,67,95)(H,68,85)(H,69,96)(H,70,92)(H,71,98)(H,72,91)(H,73,90)(H,74,93)(H,75,97)(H,76,94)(H,86,87)(H,88,89)(H,101,102)(H2,103,104,105)/t29-,30-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,49+,50+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTDEIYNMOIHBO-VVTMTNTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H95N16O28P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583208 | |
Record name | L-Threonyl-L-seryl-L-threonyl-L-alpha-glutamyl-L-prolyl-L-glutaminyl-O-phosphono-L-tyrosyl-L-glutaminyl-L-prolylglycyl-L-alpha-glutamyl-L-asparaginyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1543.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh | |
CAS RN |
149299-77-4 | |
Record name | L-Threonyl-L-seryl-L-threonyl-L-alpha-glutamyl-L-prolyl-L-glutaminyl-O-phosphono-L-tyrosyl-L-glutaminyl-L-prolylglycyl-L-alpha-glutamyl-L-asparaginyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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